molecular formula C26H24F2N4O B2930627 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171604-01-5

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2930627
CAS No.: 1171604-01-5
M. Wt: 446.502
InChI Key: VBUYKGUAYAMSEJ-UHFFFAOYSA-N
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Description

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound featuring a benzimidazole core, a piperazine ring, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.

  • Reduction: : The compound can be reduced to alter the oxidation state of certain atoms.

  • Substitution: : Various substitution reactions can be performed on the benzimidazole or piperazine rings to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, with modifications to the benzimidazole, piperazine, or difluorophenyl groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders, due to its structural similarity to neurotransmitters.

  • Material Science: : Its unique structure makes it suitable for use in the design of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: : It can be used as a building block in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzimidazole derivatives or piperazine-containing molecules, but the presence of the difluorophenyl group and the specific substitution pattern sets it apart.

List of Similar Compounds

  • Benzimidazole derivatives: : Compounds containing the benzimidazole core, such as 2-aminobenzimidazole.

  • Piperazine derivatives: : Compounds with piperazine rings, such as piperazine itself or its various substituted analogs.

  • Difluorophenyl compounds: : Compounds containing difluorophenyl groups, such as difluorophenylamine.

Properties

IUPAC Name

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O/c27-21-11-10-20(16-22(21)28)26(33)31-14-12-30(13-15-31)18-25-29-23-8-4-5-9-24(23)32(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYKGUAYAMSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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